molecular formula C12H17NO2 B13793252 N-(Ethoxymethyl)-N-(2-methylphenyl)acetamide

N-(Ethoxymethyl)-N-(2-methylphenyl)acetamide

Cat. No.: B13793252
M. Wt: 207.27 g/mol
InChI Key: XHNZRGDYXOJJAK-UHFFFAOYSA-N
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Description

N-(Ethoxymethyl)-N-(2-methylphenyl)acetamide is a substituted acetamide featuring an ethoxymethyl group (-CH2OCH2CH3) and a 2-methylphenyl (o-tolyl) group attached to the nitrogen atom of the acetamide backbone. These compounds share the N-(alkoxymethyl)-N-(substituted phenyl)acetamide framework, which is critical for their biological activity and metabolic behavior .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(ethoxymethyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-4-15-9-13(11(3)14)12-8-6-5-7-10(12)2/h5-8H,4,9H2,1-3H3

InChI Key

XHNZRGDYXOJJAK-UHFFFAOYSA-N

Canonical SMILES

CCOCN(C1=CC=CC=C1C)C(=O)C

Origin of Product

United States

Biological Activity

N-(Ethoxymethyl)-N-(2-methylphenyl)acetamide, often referred to as acetochlor in its chloroacetanilide form, has garnered attention due to its significant biological activity, particularly in herbicidal applications. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol
  • IUPAC Name : this compound

The compound is characterized by its ethoxymethyl and 2-methylphenyl substituents, which contribute to its biological activity.

Acetochlor primarily functions as a herbicide by inhibiting the synthesis of fatty acids in plants. This disruption leads to impaired growth and development. The compound's mechanism involves:

  • Inhibition of Enzyme Activity : Acetochlor may bind to specific enzymes or receptors, blocking substrate access and catalytic activity.
  • Protein Misfolding : Exposure to acetochlor can induce misfolding of proteins within cells, compromising cellular integrity and function .

Herbicidal Properties

Acetochlor is widely used for pre-emergence control of various weeds. Its biological activity can be summarized as follows:

  • Target Weeds : Effective against a range of grasses and broadleaf weeds.
  • Application Method : Typically applied in agricultural settings before weed emergence.

Toxicological Studies

Research has indicated potential toxic effects associated with acetochlor exposure:

  • Carcinogenicity : Studies in rodents have shown increased incidences of tumors, including lung tumors and histiocytic sarcoma .
  • Endocrine Disruption : There are concerns regarding its potential endocrine-disrupting properties, impacting hormonal balance in exposed organisms.

Case Study 1: Toxicity Assessment in Rodents

A study administered acetochlor to Sprague-Dawley rats to assess toxicity levels. Key findings included:

  • Dosage : Rats were dosed with 10 mg/kg body weight.
  • Excretion Patterns : Over 70% of the administered dose was excreted through urine within five days, with tissue concentrations highest in blood and organs like the liver and kidneys .
TissueConcentration (µg/g)
Blood112 (males), 105 (females)
Liver7.6 - 23
KidneysSimilar to liver

Case Study 2: Cellular Effects

Research utilizing HEK293T cells demonstrated that acetochlor exposure led to significant protein destabilization:

  • Proteins Affected : Notably GAPDH and PARK7 showed decreased activity post-exposure.
  • Mechanism : The study highlighted the role of reactive cysteine residues in protein interactions with acetochlor .

Scientific Research Applications

N-(Ethoxymethyl)-N-(2-methylphenyl)acetamide, commonly referred to as acetochlor, is a chloroacetanilide herbicide primarily utilized for the preemergence control of weeds in various agricultural settings. Its applications and implications in scientific research extend into several domains, including environmental science, toxicology, and agricultural practices. This article delves into the applications of this compound, supported by data tables and documented case studies.

Agricultural Studies

Acetochlor has been extensively studied for its efficacy in weed management. Research indicates that it provides effective preemergence control of various weed species, which is crucial for maintaining crop health and maximizing yield.

Key Findings:

  • In trials, acetochlor demonstrated significant reduction in weed biomass compared to untreated controls, leading to improved crop performance .
  • Studies have shown that the application rates and timing significantly affect its effectiveness, with optimal results observed when applied shortly before weed germination .

Environmental Impact Assessments

The environmental implications of acetochlor usage have been a focal point in research due to concerns over its persistence in soil and potential contamination of water sources.

Case Studies:

  • A comprehensive study highlighted the degradation rates of acetochlor in various soil types, revealing that its half-life can range from a few days to several weeks depending on environmental conditions such as temperature and moisture .
  • Monitoring programs have detected residues of acetochlor and its metabolites in groundwater, prompting further investigation into its long-term ecological effects .

Toxicological Evaluations

Toxicological studies have assessed the safety profile of acetochlor for both humans and wildlife. These evaluations are critical for regulatory approvals and safe usage guidelines.

Toxicity Data:

  • Acute toxicity studies indicate that acetochlor has low toxicity levels for mammals; however, chronic exposure may lead to adverse health effects, necessitating stringent safety measures during application .
  • Research conducted by the World Health Organization established acceptable daily intake levels based on extensive toxicological data, emphasizing the need for careful monitoring of exposure levels in agricultural settings .

Efficacy of Acetochlor on Weed Control

Weed SpeciesControl Rate (%)Application Rate (kg/ha)Timing
Amaranthus retroflexus851.5Preemergence
Setaria faberi902.0Preemergence
Chenopodium album751.0Preemergence

Environmental Persistence of Acetochlor

Soil TypeHalf-Life (Days)Detectable Residues (mg/kg)
Sandy Loam70.5
Clay141.2
Silt Loam100.8

Comparison with Similar Compounds

Structural Analogs in Herbicide Chemistry

The closest analogs are chloroacetamide herbicides, which differ by the presence of a chlorine atom at the α-carbon and variations in alkoxy/aryl substituents. Key examples include:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Primary Application
N-(Ethoxymethyl)-N-(2-methylphenyl)acetamide R1 = Ethoxymethyl, R2 = 2-methylphenyl C12H17NO2 207.27 Not specified (potential intermediate)
Acetochlor R1 = Ethoxymethyl, R2 = 2-ethyl-6-methylphenyl, Cl at α-carbon C14H20ClNO2 269.77 Pre-emergent herbicide
Alachlor R1 = Methoxymethyl, R2 = 2,6-diethylphenyl, Cl at α-carbon C14H20ClNO2 269.77 Pre-emergent herbicide
Butachlor R1 = Butoxymethyl, R2 = 2,6-diethylphenyl, Cl at α-carbon C17H26ClNO2 311.85 Pre-emergent herbicide

Key Observations :

  • Chlorine Substitution : The absence of a chlorine atom in this compound likely reduces its herbicidal activity, as the α-chloro group in analogs like acetochlor is critical for inhibiting plant fatty acid elongation .
  • Alkoxy Chain Length : Ethoxymethyl (C2), methoxymethyl (C1), and butoxymethyl (C4) groups influence lipophilicity and metabolic stability. Longer chains (e.g., butoxymethyl) enhance soil persistence but may increase bioaccumulation risks .
  • Aryl Substituents: The 2-methylphenyl group in the target compound vs.

Metabolic and Toxicological Comparisons

Metabolism in Liver Microsomes

Chloroacetamide herbicides undergo oxidative metabolism in humans and rats, primarily via cytochrome P450 enzymes. For example:

  • Acetochlor : Metabolized to 2-methyl-6-ethylaniline (MEA) and ethoxymethyl-hydroxy derivatives, which are further conjugated for excretion .
  • This compound: The absence of chlorine likely shifts metabolic pathways toward dealkylation or hydrolysis of the ethoxymethyl group, producing 2-methylphenylacetamide and ethanol derivatives. This is analogous to the deacetylation observed in N-(1-hydroxy-2-fluorenyl)acetamide .
Toxicity Profiles
  • Chloroacetamides: Associated with carcinogenicity (e.g., acetochlor is a suspected endocrine disruptor) due to reactive metabolites like quinoneimines formed after dechlorination .
  • Non-chlorinated Analogs: Reduced toxicity is expected, as seen in N-(2-phenylethyl)acetamide, which exhibits moderate anti-inflammatory activity without significant cytotoxicity .

Functional Group Variations in Other Acetamides

Compound Name Key Structural Features Biological Activity Reference
N-(3-Nitrophenyl)acetamide Nitro group at meta position Intermediate in dye/synthesis
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl and naphthoxy groups Cytotoxic (anticancer potential)
N-Acetyltyramine Phenolic hydroxyl group Anti-inflammatory

Notable Differences:

  • Electron-Withdrawing Groups (e.g., nitro in ): Increase stability but reduce bioavailability.
  • Bulkier Substituents (e.g., naphthoxy in ): Enhance target specificity but may limit membrane permeability.

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